molecular formula C52H88N2O39 B569769 Difucosyllacto-N-neo-hexaose CAS No. 115236-57-2

Difucosyllacto-N-neo-hexaose

Cat. No. B569769
M. Wt: 1365.251
InChI Key: XOHQYIKZIFWWAG-IHKCOTFKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Difucosyllacto-N-neo-hexaose is a compound found in human milk . It has an empirical formula of C52H88N2O39 and a molecular weight of 1365.25 . It is also known by the synonyms (Lex)2Lac and DFLNnH .


Synthesis Analysis

The synthesis of Difucosyllacto-N-neo-hexaose is carried out in the Golgi apparatus of lactocytes . Once lactose is synthesized, glycosyltransferases gradually catalyze the linkage of different monosaccharides to its structure .


Molecular Structure Analysis

The molecular formula of Difucosyllacto-N-neo-hexaose is C52H88N2O39 . It has a molecular weight of 1365.25 . The structure is complex, involving multiple sugar units linked together in a specific arrangement .

Scientific Research Applications

  • Structure and Isolation : Difucosyllacto-N-neo-hexaose is isolated from human milk, particularly from secretor women, and its structure has been elucidated using techniques like sequential glycosidase digestion and methylation analysis (Yamashita, Tachibana, & Kobata, 1977).

  • Collision-Induced Dissociation Studies : Analyzing the fragmentation pathways of difucosyllacto-N-hexaose using collision-induced dissociation (CID) and Fourier transform mass spectrometry (FTMS) has provided insights into its stability and structural characteristics (Penn, Cancilla, & Lebrilla, 1996).

  • Synthesis and Potential as Tumor-Associated Antigens : Difucosyllacto-N-hexaose has been synthesized in laboratories and studied for its potential role as a tumor-associated antigen. This synthesis process provides an understanding of its chemical properties and potential applications in cancer research (Nilsson, Lönn, & Norberg, 1991).

  • Antimicrobial Activity : Research has shown that difucosyllacto-N-hexaose exhibits strong antimicrobial activity against pathogens like group B Streptococcus. This indicates its potential use in preventing neonatal sepsis (Lee et al., 2022).

  • Role in Human Milk and Infant Health : Studies on human milk oligosaccharides, including difucosyllacto-N-hexaose, highlight their interrelations with the microbiota in milk and potential impact on maternal and infant health (LeMay‐Nedjelski et al., 2021).

properties

IUPAC Name

N-[(2R,3R,4R,5S,6R)-2-[[(2R,3S,4S,5R,6S)-4-[(2R,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-2-yl]methoxy]-5-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H88N2O39/c1-12-25(65)33(73)35(75)48(81-12)92-43-28(68)18(7-57)83-50(37(43)77)89-41-20(9-59)85-46(23(31(41)71)53-14(3)61)80-11-22-30(70)45(39(79)52(87-22)88-40(17(64)6-56)27(67)16(63)5-55)91-47-24(54-15(4)62)32(72)42(21(10-60)86-47)90-51-38(78)44(29(69)19(8-58)84-51)93-49-36(76)34(74)26(66)13(2)82-49/h5,12-13,16-52,56-60,63-79H,6-11H2,1-4H3,(H,53,61)(H,54,62)/t12-,13-,16-,17+,18+,19+,20+,21+,22+,23+,24+,25+,26+,27+,28-,29-,30-,31+,32+,33+,34+,35-,36-,37+,38+,39+,40+,41+,42+,43-,44-,45-,46+,47+,48-,49-,50-,51-,52-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQXMQYFYWOWELN-CZDDXOQPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2O)OC3C(OC(C(C3O)NC(=O)C)OCC4C(C(C(C(O4)OC(C(CO)O)C(C(C=O)O)O)O)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)C)O)O)O)O)O)NC(=O)C)O)CO)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)NC(=O)C)OC[C@@H]4[C@@H]([C@@H]([C@H]([C@@H](O4)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)O)O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O)O[C@H]7[C@H]([C@@H]([C@@H]([C@@H](O7)C)O)O)O)O)O)NC(=O)C)O)CO)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H88N2O39
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1365.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Difucosyllacto-N-neo-hexaose

Citations

For This Compound
2
Citations
S Albrecht - 2011 - search.proquest.com
… capillary electrophoresis with laserinduced fluorescence detection degree of acetylation difucosyllactose difucosyllacto-N-hexaose difucosyllacto-N-neo-hexaose difucosyllacto-N-…
Number of citations: 7 search.proquest.com
H Yang, Y Yu, F Song, S Liu - Journal of The American Society for …, 2011 - ACS Publications
… Dextran 1000, difucosyl-para-lacto-N-hexaose (DFpLNH II), and difucosyllacto-N-neo-hexaose (DFLNnH) were purchased from Fluka (Buchs, Switzerland). Inulin, verbascose, raffinose…
Number of citations: 31 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.